1,3-Bis(phenylthio)propane
Overview
Description
1,3-Bis(phenylthio)propane is an organic compound with the chemical formula C15H16S2. It belongs to the class of thioethers and is characterized by its two phenylthio (phenylsulfanyl) groups attached to a central propane backbone. This compound is a colorless to pale yellow liquid with a molecular weight of 260.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(phenylthio)propane can be synthesized through the reaction of thiophenol with 1,3-dibromopropane. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often involve refluxing the reactants in a suitable solvent like ethanol or acetone .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(phenylthio)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound back to its thiol form using reducing agents such as lithium aluminum hydride.
Substitution: The phenylthio groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioethers depending on the nucleophile used
Scientific Research Applications
1,3-Bis(phenylthio)propane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Bis(phenylthio)propane involves its ability to undergo various chemical transformations, which can affect its interactions with other molecules. The phenylthio groups can participate in electron delocalization and conjugation, influencing the compound’s reactivity and stability. These properties make it a valuable intermediate in the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
Diphenyl disulfide: Similar in structure but contains a disulfide bond instead of a thioether linkage.
1,3-Dibromopropane: Used as a precursor in the synthesis of 1,3-Bis(phenylthio)propane.
Thiophenol: A simpler thiol compound used in the synthesis of this compound
Uniqueness
This compound is unique due to its specific arrangement of phenylthio groups on a propane backbone, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and valuable for various research applications .
Properties
IUPAC Name |
3-phenylsulfanylpropylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16S2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNYXLLXSONLCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCSC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341841 | |
Record name | 1,3-Bis(phenylthio)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28118-53-8 | |
Record name | 1,3-Bis(phenylthio)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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